Methyl 2-ethenylbenzene-1-sulfonate

Description

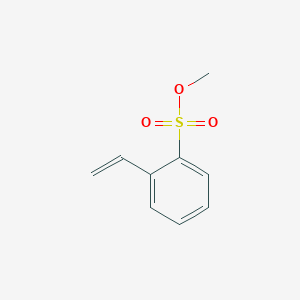

Methyl 2-ethenylbenzene-1-sulfonate is an aromatic sulfonate ester characterized by a benzene ring substituted with a sulfonate methyl ester group at position 1 and an ethenyl (vinyl) group at position 2. Its molecular structure (C₉H₁₀O₃S) combines the reactivity of the sulfonate ester moiety with the polymerizable ethenyl group, making it a candidate for applications in organic synthesis, polymerization, or specialty chemical intermediates.

Properties

CAS No. |

30171-82-5 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

methyl 2-ethenylbenzenesulfonate |

InChI |

InChI=1S/C9H10O3S/c1-3-8-6-4-5-7-9(8)13(10,11)12-2/h3-7H,1H2,2H3 |

InChI Key |

IKSBUASJFRTIPW-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=C1C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethenylbenzene-1-sulfonate typically involves the sulfonylation of 2-ethenylbenzene (styrene) with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethenylbenzene-1-sulfonate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonate group acts as a directing group.

Nucleophilic Substitution: The sulfonate ester can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.

Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Substitution: Typical nucleophiles include hydroxide ions, alkoxides, or amines.

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives.

Nucleophilic Substitution: Sulfonate esters with different substituents.

Oxidation: Epoxides or alcohols.

Scientific Research Applications

Methyl 2-ethenylbenzene-1-sulfonate has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of methyl 2-ethenylbenzene-1-sulfonate involves the formation of a sulfonylium ion intermediate during chemical reactions. This intermediate can react with nucleophiles or electrophiles, leading to the formation of various products. The sulfonate group enhances the reactivity of the benzene ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : Allyl sulfonate sodium salt (CH₂=C(CH₃)CH₂SO₃Na).

- Key Differences :

- Lacks the aromatic benzene ring and methyl ester group present in Methyl 2-ethenylbenzene-1-sulfonate.

- Ionic nature due to the sodium counterion enhances water solubility, unlike the neutral methyl ester.

- Applications: Widely used as a surfactant, co-monomer in water-soluble polymers, or in ion-exchange resins .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Structure: Methyl benzoate derivatives with sulfonamide linkages to triazine rings (e.g., Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate).

- Key Differences :

- Contains a sulfonamide bridge (-SO₂NH-) instead of a sulfonate ester (-SO₃Me).

- Bioactive triazine substituents confer herbicidal activity by inhibiting acetolactate synthase in plants.

- Applications : Agricultural herbicides (e.g., metsulfuron methyl) targeting broadleaf weeds .

Bardoxolone Methyl (Nrf2 Activator)

- Structure: Triterpenoid compound with a methyl ester and electrophilic enone groups.

- Key Differences: Non-aromatic, complex cyclic structure vs. the simple benzene backbone of this compound. Methyl ester group facilitates cellular uptake but lacks sulfonate functionality.

- Applications : Investigated for treating chronic kidney disease and oxidative stress-related disorders via Nrf2 pathway activation .

Comparative Analysis Table

Research Findings and Functional Insights

- Reactivity: The ethenyl group in this compound enables radical or ionic polymerization, distinguishing it from non-polymerizable sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate. Sulfonate esters (e.g., this compound) are more hydrolytically stable than sulfonic acid salts but less reactive than sulfonyl chlorides .

- Biological Activity :

- Unlike sulfonylurea herbicides or bardoxolone methyl, this compound lacks documented bioactivity, suggesting its primary use in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.